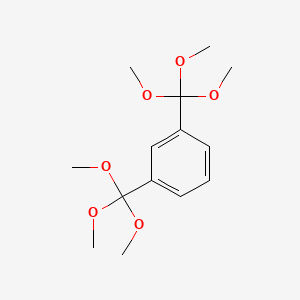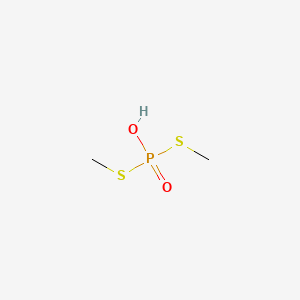
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Meldrum’s acid was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of Meldrum’s acid typically follows the original synthesis method due to its efficiency and high yield. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst ensures optimal reaction conditions and product purity .
化学反応の分析
Types of Reactions
Meldrum’s acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield a variety of derivatives.
Substitution: Meldrum’s acid is known for its reactivity in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Meldrum’s acid include aldehydes, ketones, and various catalysts. Reaction conditions often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Meldrum’s acid include β-keto esters, macrocyclic β-keto lactones, and various substituted heterocycles .
科学的研究の応用
Meldrum’s acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of Meldrum’s acid involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing for various chemical transformations . The high acidity of Meldrum’s acid is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond in the ground state .
類似化合物との比較
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its tautomeric forms and reactivity.
Dimethyl Malonate: Less acidic compared to Meldrum’s acid and exhibits different reactivity patterns.
Uniqueness
Meldrum’s acid is unique due to its high acidity, which is eight orders of magnitude greater than that of dimethyl malonate . This property, along with its stability and reactivity, makes it a versatile reagent in organic synthesis .
特性
CAS番号 |
72651-95-7 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
2,2-dimethyl-5-propan-2-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h5-6H,1-4H3 |
InChIキー |
QIXBKCQMVPXYQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)OC(OC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


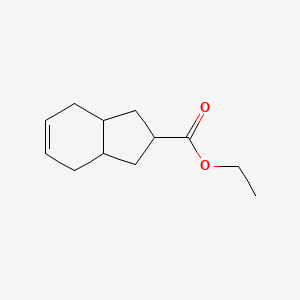
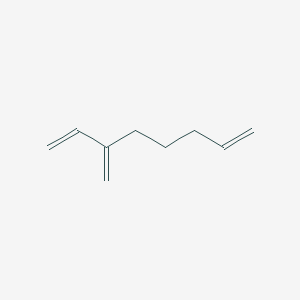

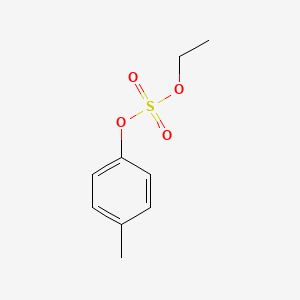
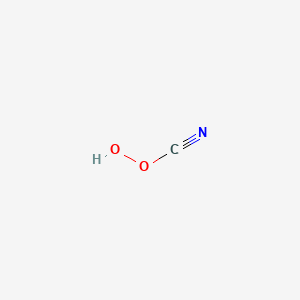

![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
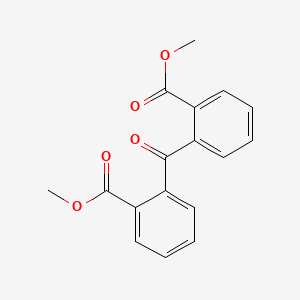
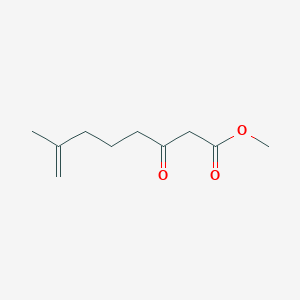
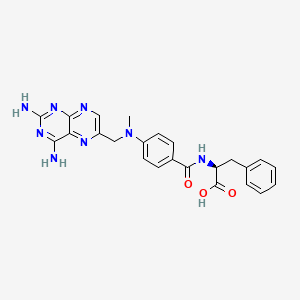
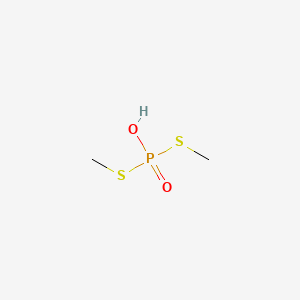
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
